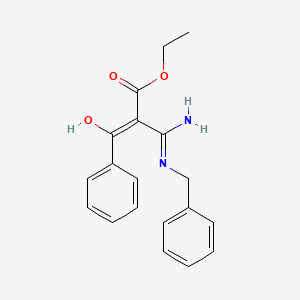![molecular formula C20H26N4O2 B6112902 1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one](/img/structure/B6112902.png)
1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one is a complex organic compound that features a piperidinone core, substituted with a cyclopropylmethyl group, a hydroxy group, and a pyrazolylphenylmethylamino group
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one typically involves multi-step organic synthesis. The general synthetic route includes:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the piperidinone core using cyclopropylmethyl halides in the presence of a base.
Attachment of the Pyrazolylphenylmethylamino Group: This step involves the formation of an amine bond between the piperidinone core and the pyrazolylphenylmethylamine, typically using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the piperidinone core to a piperidine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazolylphenylmethylamino group can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules, using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The hydroxy group and the pyrazolylphenylmethylamino group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol: This compound shares the cyclopropylmethyl and pyrazole moieties but differs in the presence of a methyl group instead of a hydroxy group.
1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine: This compound has a similar piperidine core and pyrazole ring but differs in the substitution pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19-20(26,8-2-10-23(19)14-16-6-7-16)15-21-13-17-4-1-5-18(12-17)24-11-3-9-22-24/h1,3-5,9,11-12,16,21,26H,2,6-8,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWDRRPVTUJFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CNCC3=CC(=CC=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-phenylvinyl)-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6112825.png)
![7-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6112849.png)
![6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6112867.png)
![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE](/img/structure/B6112871.png)

![4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
![2-(5-chloro-2-thienyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6112883.png)
![N-{1-[(2-chlorophenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6112885.png)
![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6112906.png)
![N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6112910.png)
![3-(2,3-dimethoxyphenyl)-1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]pyrrolidine](/img/structure/B6112913.png)
![3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one](/img/structure/B6112929.png)
